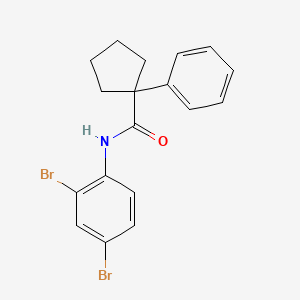

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide

Description

Properties

IUPAC Name |

N-(2,4-dibromophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMXWZCLVDGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2,4-dibromophenylamine with phenylcyclopentanone in the presence of a formylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include formic acid or formamide, and the reaction is often catalyzed by an acid or base to facilitate the formation of the formamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the formamide group to an amine.

Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as this compound oxides.

Reduction: Reduced products like N-(2,4-dibromophenyl)(phenylcyclopentyl)amine.

Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as a modulator of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide

- CAS : 1022676-05-6 .

- Key Differences: Substitution Pattern: Bromine atoms at the 3,5-positions and a hydroxyl group at the 4-position on the phenyl ring, compared to 2,4-dibromo substitution in the target compound. Bioactivity Implications: The hydroxyl group may alter metabolic stability or target binding compared to the non-hydroxylated analog .

N-(2,4-Dibromophenyl)acetamide

- CAS : 607-92-1 .

- Key Differences :

- Functional Group: Acetamide (CH₃CONH-) vs. formamide (HCONH-) in the target compound.

- Substituent: Lacks the phenylcyclopentyl group.

- Physicochemical Properties: The acetamide group may reduce electrophilicity compared to formamide, affecting reactivity in nucleophilic substitutions. The absence of the phenylcyclopentyl group decreases lipophilicity, likely reducing membrane permeability .

N-(2,4-Dimethylphenyl)formamide

- CAS : 60397-77-5 .

- Key Differences :

- Substituents: Methyl groups at the 2,4-positions vs. bromine atoms in the target compound.

- Bioactivity: Demonstrates antifungal activity against Rhizoctonia solani (EC₅₀ = 14.487 mg/L) . Bromine’s electron-withdrawing nature in the target compound may enhance electrophilic interactions with biological targets compared to methyl’s electron-donating effects.

- Thermal Stability: Methyl-substituted analogs exhibit phase transitions under thermal stress, whereas brominated derivatives like the target compound may show higher thermal stability due to stronger C-Br bonds .

N-(4-Fluorophenyl)-N-(2-methoxybiphenyl-4-yl)formamide

- CAS: Not specified (synthetic derivative) .

- Key Differences: Substituents: Fluorine and methoxy groups vs. bromine and phenylcyclopentyl in the target compound. Electronic Effects: Methoxy groups are electron-donating, contrasting with bromine’s electron-withdrawing effects, which could influence reaction kinetics in further functionalization .

Structural and Functional Analysis Table

Biological Activity

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C18H17Br2NO. It features a unique structure characterized by two bromine atoms on a phenyl ring, a phenylcyclopentyl group, and a formamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,4-dibromophenylamine with phenylcyclopentanone in the presence of a formylating agent. Common reagents include formic acid or formamide, often catalyzed by an acid or base to facilitate the formation of the formamide group. The synthetic process is optimized to achieve high yields and purity while minimizing by-products.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form oxides or other derivatives.

- Reduction : Reduction reactions may lead to the removal of bromine atoms or conversion of the formamide group to an amine.

- Substitution : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. Its structural features enable it to bind effectively at active sites, modulating enzymatic activity and influencing various biochemical pathways. Current research is focused on elucidating these mechanisms further.

Biological Applications

- Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, particularly as a lead compound in drug discovery.

- Biological Research : Investigated for interactions with biomolecules, providing insights into its role in cellular processes.

Case Studies

Recent studies have highlighted the compound's efficacy in inhibiting certain enzyme activities associated with cancer cell proliferation. For instance, research indicated that derivatives of this compound demonstrated significant inhibition of tyrosine kinases involved in oncogenic signaling pathways.

Similar Compounds

This compound can be compared with other halogenated phenylformamides:

| Compound Name | Halogen Type | Biological Activity |

|---|---|---|

| N-(2,4-Dichlorophenyl)(phenylcyclopentyl)formamide | Chlorine | Moderate inhibition of enzyme activity |

| N-(2,4-Difluorophenyl)(phenylcyclopentyl)formamide | Fluorine | Low biological activity observed |

The presence of bromine atoms in this compound imparts distinct chemical properties that enhance its reactivity and biological potential compared to its chlorinated and fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.